molecular formula C6H5BrFN B577428 3-Bromo-5-fluoro-2-methylpyridine CAS No. 1211542-29-8

3-Bromo-5-fluoro-2-methylpyridine

Cat. No.: B577428
CAS No.: 1211542-29-8
M. Wt: 190.015
InChI Key: FDUMMEFEKHPQBG-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methylpyridine is an organic compound with the molecular formula C6H5BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

    Fluorination of Pyridine: One method involves the fluorination of pyridine derivatives.

    Suzuki Cross-Coupling Reaction: Another method involves the Suzuki cross-coupling reaction.

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ continuous flow reactors and advanced purification techniques to produce this compound efficiently.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Tetra-n-butylammonium Fluoride: Used in nucleophilic substitution reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Fluorinated Pyridines: Formed through nucleophilic substitution.

Mechanism of Action

Target of Action

It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific compound it is incorporated into.

Mode of Action

3-Bromo-5-fluoro-2-methylpyridine is involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its role in the suzuki–miyaura coupling reaction , it is likely involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compound it is incorporated into. As a building block in organic synthesis , its effects could range from contributing to the structural properties of the resulting compound to influencing its reactivity or interaction with other molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it participates in is noted for its mild and functional group tolerant reaction conditions . This suggests that the reaction environment, including factors such as temperature, pH, and the presence of other reactants or catalysts, could significantly impact the compound’s action and efficacy.

Scientific Research Applications

3-Bromo-5-fluoro-2-methylpyridine is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-fluoro-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds.

Properties

IUPAC Name

3-bromo-5-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUMMEFEKHPQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,3-Dibromo-5-fluoropyridine (5.0 g, 19.6 mmol), Pd(PPh3)4 (1.13 g, 0.98 mmol) and methyl boronic acid (3.52 g, 58.9 mmol) were combined in dioxane (50 mL) then treated with K2CO3 (8.13, 58.9 mmol) and water (10 mL). The mixture was purged with N2 then heated to 110° C. in a sealed vessel for 16 hours. The cooled mixture was partitioned between water (100 mL) and EtOAc (50 mL) and the layers separated. The aqueous layer was extracted with EtOAc (2×50 mL) and the combined organic phases were washed with brine (50 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel column chromatography eluting with 1-3% EtOAc/hexanes to afford the product as a white solid (1.20 g, 32% yield). MS (apci) m/z=190.2 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two
Name
Quantity
58.9 mmol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
1.13 g
Type
catalyst
Reaction Step Five
Yield
32%

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